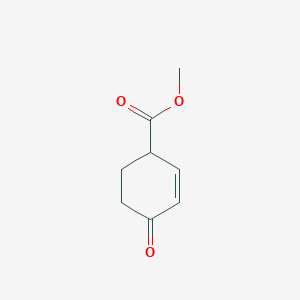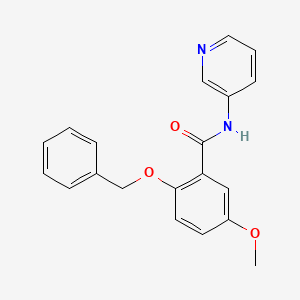
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide
概要
説明
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a benzamide core substituted with methyloxy and phenylmethyl groups, along with a pyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of Methyloxy and Phenylmethyl Groups: The methyloxy group can be introduced via methylation reactions using methyl iodide and a base. The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyloxy group can be oxidized to form a methoxy group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学的研究の応用
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
5-(Methyloxy)-2-[(phenylmethyl)oxy]benzamide: Lacks the pyridinyl group, which may affect its biological activity.
2-[(Phenylmethyl)oxy]-N-3-pyridinylbenzamide: Lacks the methyloxy group, potentially altering its chemical reactivity.
5-(Methyloxy)-N-3-pyridinylbenzamide: Lacks the phenylmethyl group, which may influence its interaction with molecular targets.
Uniqueness
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-10-19(25-14-15-6-3-2-4-7-15)18(12-17)20(23)22-16-8-5-11-21-13-16/h2-13H,14H2,1H3,(H,22,23) |
InChIキー |
GXCORBHGAGBVSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
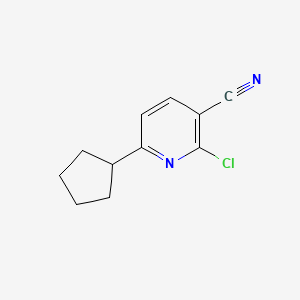
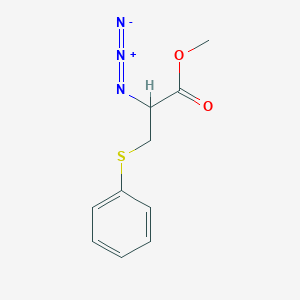
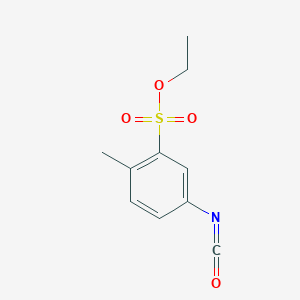
![4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8583640.png)
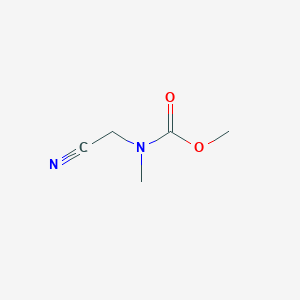
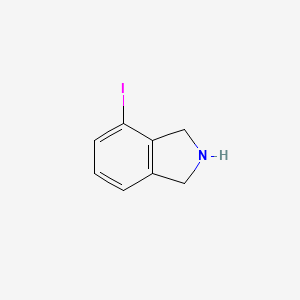
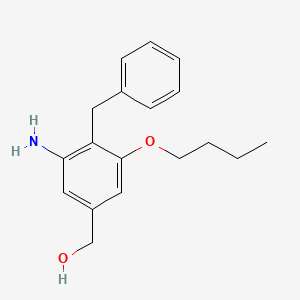
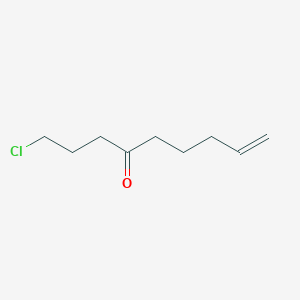
![5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8583662.png)
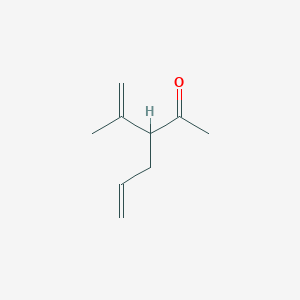
![N,N-diethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B8583676.png)
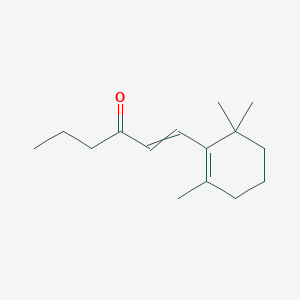
![5-Phenyl-1,2,3,4-tetrahydropyridazino[3,4-d]pyrimidine](/img/structure/B8583691.png)
